2-(4-amino-3-methoxy-1H-pyrazol-1-yl)ethanol
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Overview
Description
2-(4-amino-3-methoxy-1H-pyrazol-1-yl)ethanol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-3-methoxy-1H-pyrazol-1-yl)ethanol typically involves the formation of the pyrazole ring followed by functionalization at specific positions. One common method involves the cyclocondensation of hydrazines with 1,3-diketones or their equivalents . The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and may require catalysts or acidic conditions to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-3-methoxy-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-(4-amino-3-methoxy-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting enzymes and receptors involved in various diseases.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-amino-3-methoxy-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1H-pyrazole
- 4-amino-1H-pyrazole
- 5-amino-1H-pyrazole
Uniqueness
2-(4-amino-3-methoxy-1H-pyrazol-1-yl)ethanol is unique due to the presence of both an amino group and a methoxy group on the pyrazole ring, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C6H11N3O2 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-(4-amino-3-methoxypyrazol-1-yl)ethanol |
InChI |
InChI=1S/C6H11N3O2/c1-11-6-5(7)4-9(8-6)2-3-10/h4,10H,2-3,7H2,1H3 |
InChI Key |
WPSBBRZTJMVTHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN(C=C1N)CCO |
Origin of Product |
United States |
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